

An In-depth Technical Guide to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**. The document details a proposed synthetic route, summarizes key physicochemical data of the compound and its close analogs, and explores a relevant biological signaling pathway in which this class of compounds is implicated.

Chemical Identity and Properties

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system. The core structure consists of a benzene ring fused to a pyridinone ring, with a hydroxymethyl group at the 3-position and a methyl group on the nitrogen atom at the 1-position. While specific experimental data for this compound is sparse in publicly available literature, its properties can be inferred from closely related analogs.

Structural Information

The fundamental structural details of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** are provided below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 3-(hydroxymethyl)-1-methyl-1,2-dihydroquinolin-2-one |
| CAS Number | 114561-15-8[1] |
| Molecular Formula | C ₁₁ H ₁₁ NO ₂ |
| Molecular Weight | 189.21 g/mol [2] |
| SMILES | CN1C(=O)C(=CO)C2=CC=CC=C12 |
| InChI Key | (Not available) |

Physicochemical Data Comparison

Quantitative data for **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is not widely reported. The table below presents available data for this compound alongside its immediate precursor and a structurally similar analog to provide a basis for estimation.

| Property | 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | 3-(hydroxymethyl)quinolin-2(1H)-one | 3-(hydroxymethyl)-6-methylquinolin-2(1H)-one |
|--------------------|--|-------------------------------------|--|
| CAS Number | 114561-15-8 | 90097-45-3 | 485337-96-0 |
| Melting Point (°C) | Data not available | 200 | 194 (subl.) |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |

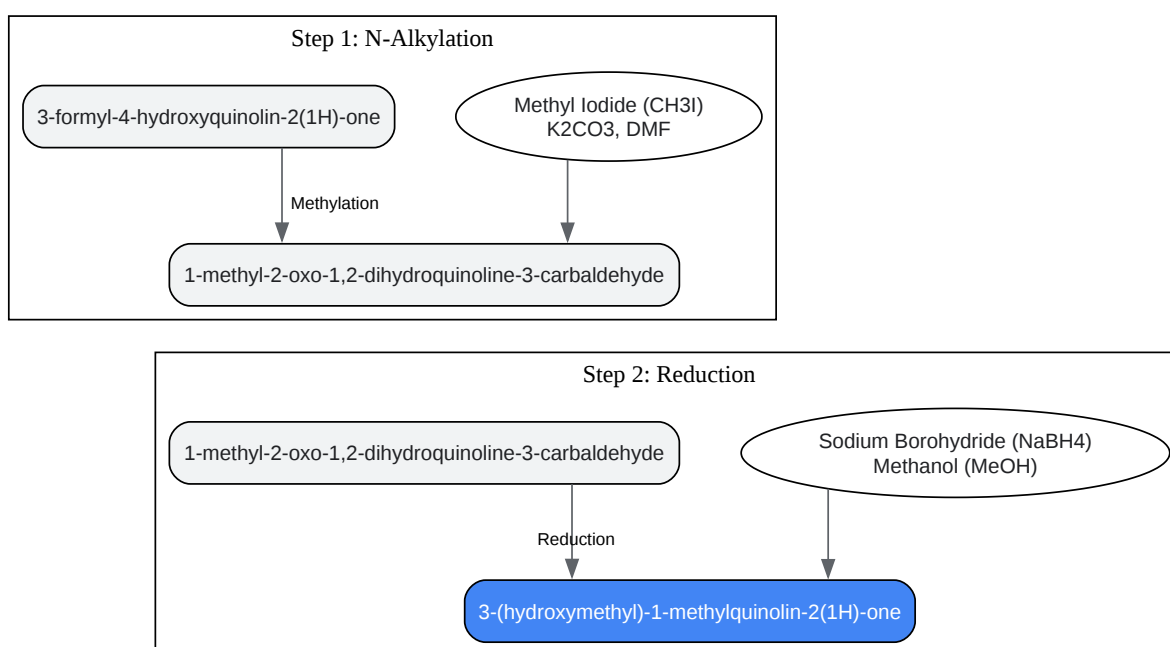
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is not readily available in the current literature. However, a plausible synthetic route can be proposed based on established chemical transformations for

similar quinolinone derivatives. The proposed pathway involves two key steps: N-methylation of a quinolinone precursor, followed by the reduction of a formyl group.

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3-formyl-4-hydroxyquinolin-2(1H)-one.



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Caption: Proposed two-step synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**.

Detailed Methodologies (Proposed)

The following protocols are based on procedures reported for analogous transformations.^{[3][4]}
^[5] Researchers should conduct small-scale trials to optimize these conditions.

Step 1: Synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- To a solution of 3-formyl-4-hydroxyquinolin-2(1H)-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2-3 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add methyl iodide (CH_3I , 1.1-1.5 equivalents) dropwise to the mixture.
- Heat the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Step 2: Synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**

- Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equivalent) in methanol (MeOH).
- Cool the solution to 0-5 °C in an ice bath.
- Add sodium borohydride ($NaBH_4$, 1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.
- Quench the reaction by the slow addition of water.

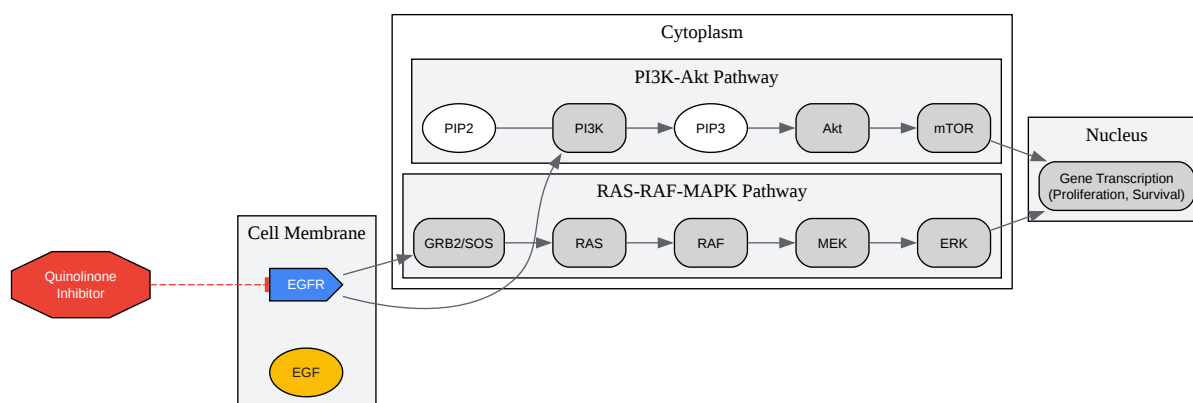
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**.

Biological Context and Signaling Pathways

Quinoline and quinolinone derivatives are recognized for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[6] In the context of oncology, many quinolinone-based compounds have been developed as inhibitors of key signaling pathways that are often dysregulated in cancer.

Inhibition of the EGFR Signaling Pathway

One of the most well-established targets for quinolinone and quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR).^{[7][8][9]} EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways.^[10] These pathways are crucial for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors, often containing a quinolinone or similar scaffold, can compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activity and inhibiting downstream signaling.^[11]



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Caption: EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

This diagram illustrates how the binding of EGF to its receptor (EGFR) initiates two major downstream pathways, RAS-RAF-MAPK and PI3K-Akt, which ultimately lead to gene transcription promoting cell proliferation and survival. Quinolinone-based inhibitors block this cascade by targeting the EGFR kinase domain.

Conclusion

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinolinone derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data on this compound remains limited, this guide provides a framework for its synthesis and an understanding of its potential biological mechanism of action based on the well-documented activities of the broader quinolinone class. The proposed synthetic route offers a starting point for its chemical preparation, and the outlined EGFR signaling pathway highlights a key area for

future biological evaluation of this and related compounds. Further research is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential.

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